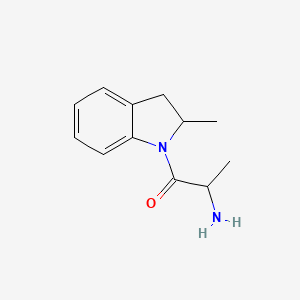

2-Amino-1-(2-methyl-2,3-dihydro-indol-1-YL)-propan-1-one

Description

2-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-propan-1-one is a ketone derivative featuring a partially saturated indole ring (2,3-dihydroindole) substituted with a methyl group at position 2.

Properties

IUPAC Name |

2-amino-1-(2-methyl-2,3-dihydroindol-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-8-7-10-5-3-4-6-11(10)14(8)12(15)9(2)13/h3-6,8-9H,7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFYZMMJAMAITB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-methyl-2,3-dihydro-indol-1-YL)-propan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 2-methylindole with an appropriate amino ketone precursor under acidic or basic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH, ensuring consistent product quality and yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization or chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-methyl-2,3-dihydro-indol-1-YL)-propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted indole derivatives.

Scientific Research Applications

2-Amino-1-(2-methyl-2,3-dihydro-indol-1-YL)-propan-1-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying indole chemistry.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indole derivatives.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-methyl-2,3-dihydro-indol-1-YL)-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring system can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with Dihydroindole or Isoindole Moieties

(a) (2R)-2-Amino-1-(2,3-dihydro-1H-isoindol-2-yl)propan-1-one hydrochloride (CAS 1807901-39-8)

- Molecular Formula : C₁₁H₁₅ClN₂O

- Key Features : Isoindole core (benzene fused to pyrrole in a different orientation) versus the dihydroindole in the target compound. The hydrochloride salt increases solubility in polar solvents.

(b) 2,2-Dimethyl-1-[3-(1,3,3-trimethyl-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl)-2,3-dihydro-indol-1-yl]-propan-1-one

- Key Features : A bicyclic terpene-derived substituent on the dihydroindole ring. The bulky substituent may sterically hinder interactions with enzymes or receptors.

- Functional Impact : The ketone group is retained, but the complex substituent likely reduces metabolic stability compared to the simpler methyl group in the target compound .

(c) 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol (CAS 436099-60-4)

- Molecular Formula : C₁₄H₂₁N₃O₂

- Key Features : Propan-2-ol backbone with hydroxyl and dimethylindole groups.

- Polarity: The hydroxyl and amino groups increase hydrophilicity, contrasting with the target compound’s aminoketone structure .

Compounds with Propanone Backbones and Amino Groups

(a) (E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

- Molecular Formula : C₁₃H₁₄N₂O

- Key Features: α,β-unsaturated ketone (enone) and fully aromatic indole ring.

- Reactivity: The enone system allows for Michael addition reactions, a feature absent in the target compound. The aromatic indole may enhance π-π stacking in biological targets .

(b) 2-Amino-1-(2-hydroxyphenyl)ethanone (CAS 72481-17-5)

- Molecular Formula: C₈H₉NO₂

- Key Features : Simpler structure with a hydroxyphenyl group.

- Physicochemical Properties: Lower molecular weight (151.17 g/mol) and higher solubility in aqueous media due to the phenolic –OH group .

(c) (S)-2-Amino-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-propan-1-one

- Molecular Formula : C₉H₁₉N₃O

- Key Features: Chiral pyrrolidine substituent with a dimethylamino group.

Functional Group Variations

Biological Activity

2-Amino-1-(2-methyl-2,3-dihydro-indol-1-YL)-propan-1-one, also known as a derivative of indole, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article explores its biological activity, including mechanisms of action, case studies, and research findings.

- Molecular Formula : C₁₂H₁₆N₂O

- Molecular Weight : 204.27 g/mol

- CAS Number : 1220034-91-2

- MDL Number : MFCD07395428

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines through different mechanisms:

- Induction of Apoptosis : Research indicates that this compound can activate caspase pathways leading to programmed cell death. For instance, in studies involving A549 lung cancer cells, it was observed that the compound triggered cytochrome c release from mitochondria and subsequent caspase activation, suggesting engagement of the intrinsic apoptotic pathway .

- Cell Proliferation Inhibition : The compound demonstrated a concentration-dependent inhibition of cell proliferation with an IC50 value of approximately 9 μM in A549 cells. This inhibition was associated with morphological changes in cells and a significant reduction in migration capabilities .

- Cell Cycle Arrest : Further investigations revealed that treatment with this compound resulted in cell cycle arrest at the G0/G1 phase, indicating its potential as a chemotherapeutic agent .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been studied for its neuropharmacological effects:

- Neuroprotective Activity : Some studies suggest that this compound may possess neuroprotective properties against oxidative stress-induced neuronal damage. This is particularly relevant for conditions such as neurodegenerative diseases where oxidative stress plays a critical role .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the indole ring and side chains can significantly impact its biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Methyl group at position 2 | Enhances potency against cancer cell lines |

| Hydroxyl substitutions | May increase neuroprotective effects |

Study on Lung Cancer Cells

A pivotal study focused on the effects of this compound on A549 lung cancer cells demonstrated:

- Experimental Design : Cells were treated with varying concentrations of the compound.

- Findings : Significant reduction in cell viability was observed alongside increased markers of apoptosis (caspase activation) and alterations in cell morphology.

Neuroprotective Mechanism

Another study explored the neuroprotective effects of this compound against oxidative stress:

- Model Used : In vitro models with neuronal cells subjected to oxidative stress.

- Results : The compound exhibited a protective effect by reducing reactive oxygen species (ROS) levels and enhancing cell survival rates.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-1-(2-methyl-2,3-dihydro-indol-1-YL)-propan-1-one, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis typically involves multi-step protocols using chiral precursors to preserve stereochemistry. For example, a common approach employs a Mannich-type reaction (similar to methods in ), where intermediates like 2-methyl-2,3-dihydroindole are reacted with amino-propanone derivatives under controlled conditions. Key factors include:

- Base selection : Potassium carbonate or triethylamine optimizes nucleophilic substitution (e.g., as in ).

- Temperature : Lower temperatures (0–5°C) minimize racemization of chiral centers (see ).

- Solvent choice : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction efficiency ().

Stereochemical outcomes are validated via chiral HPLC or X-ray crystallography .

Q. Which spectroscopic and computational techniques are optimal for characterizing structural features of this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR identify indole ring protons (6.5–8.0 ppm) and propanone carbonyl signals (~200 ppm).

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (as in ).

- Density Functional Theory (DFT) : Models electronic properties and validates spectroscopic data (referenced in ).

Q. What are the primary challenges in purifying this compound, and how can they be addressed?

Methodological Answer:

- Hydroscopicity : The compound may absorb moisture, requiring anhydrous conditions during handling ().

- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate → methanol) to separate polar byproducts.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals ().

Advanced Research Questions

Q. How does stereochemistry influence the compound’s binding affinity to neurotransmitter receptors?

Methodological Answer: The (S)-configuration at the amino group and (R)-configuration at the 2-methyl-2,3-dihydroindole moiety enhance binding to monoamine transporters (NET, DAT, SERT), as observed in structurally similar compounds ( ). Rigidity from the dihydroindole ring improves selectivity for serotonin receptors over adrenergic subtypes. Competitive radioligand binding assays (e.g., H-5-HT displacement) quantify affinity differences between enantiomers .

Q. What strategies resolve discrepancies in biological activity data across in vitro and ex vivo models?

Methodological Answer:

- Orthogonal assays : Combine receptor-binding studies (e.g., FRET-based assays) with functional cAMP or calcium flux measurements ().

- Metabolic stability : Test liver microsome stability (e.g., rat/human CYP450 isoforms) to identify false negatives due to rapid degradation ().

- Tissue-specific models : Use primary neuronal cultures (vs. immortalized cell lines) to account for receptor density variations ().

Q. How can molecular dynamics (MD) simulations predict the compound’s interactions with lipid bilayers in blood-brain barrier (BBB) studies?

Methodological Answer:

- Force fields : Apply CHARMM36 or AMBER to model lipid (e.g., DOPC) and compound interactions.

- Permeability coefficients : Calculate logP values (e.g., 2.1–2.5) and compare with experimental PAMPA-BBB results ().

- Hydrogen-bond analysis : Identify residues critical for passive diffusion (e.g., indole NH with phospholipid headgroups) ().

Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetic and neurobehavioral effects?

Methodological Answer:

- Rodent models : Sprague-Dawley rats (IV/PO administration) assess bioavailability and brain penetration ().

- Behavioral assays : Tail-flick (analgesia) and open-field tests (locomotor activity) correlate receptor modulation with phenotypic outcomes ().

- Microdialysis : Measure extracellular dopamine/serotonin levels in the striatum or prefrontal cortex ().

Q. How do structural modifications (e.g., halogenation) alter the compound’s metabolic stability without compromising receptor affinity?

Methodological Answer:

- Halogen substitution : Introduce fluorine at the indole 5-position to block CYP450-mediated oxidation ().

- Methoxy groups : Increase metabolic stability but may reduce BBB permeability (trade-off observed in ).

- SAR tables : Compare IC values (receptor binding) vs. t (liver microsomes) to identify optimal derivatives ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.